2,6-Dimethoxybenzylamine
Description
Contextualization within Aromatic Amine Chemistry
Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. unacademy.com Aromatic amines are a subclass where the nitrogen atom is connected to an aromatic ring. libretexts.org They are typically characterized as being basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. intermediateorgchemistry.co.ukunacademy.com This basicity, however, is often weaker in aromatic amines compared to aliphatic amines because the lone pair can be delocalized into the aromatic ring system, making it less available for protonation. intermediateorgchemistry.co.uk
Aromatic amines undergo a variety of characteristic reactions, including salt formation with acids, alkylation, acylation, and electrophilic substitution on the aromatic ring. csjmu.ac.in The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the ring. csjmu.ac.in
2,6-Dimethoxybenzylamine, while being an aromatic amine, is specifically a benzylamine (B48309). This means the amine group (-NH2) is attached to a methylene (B1212753) (-CH2-) bridge, which is then connected to the aromatic ring. A key distinction from amines like aniline (B41778) is that the nitrogen's lone pair in a benzylamine is not directly conjugated with the aromatic π-system. This structural feature generally results in higher basicity compared to anilines. Furthermore, the presence of two electron-donating methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring at the ortho positions influences the electronic environment of the molecule, contributing to its unique reactivity and interactions. ontosight.ai
Significance in Contemporary Organic Synthesis and Drug Discovery
The unique structure of this compound makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. ontosight.ai Its functional groups—the primary amine and the dimethoxy-substituted phenyl ring—allow it to be a versatile intermediate for constructing more complex molecules. ontosight.ai Amine groups can readily participate in reactions like acylation and alkylation to form a wide range of derivatives. csjmu.ac.in
In the field of drug discovery, research has specifically highlighted the role of this compound and its derivatives as enzyme inhibitors. Studies have shown that its hydrochloride salt exhibits reversible inhibitory activity against several amine oxidase enzymes. medchemexpress.comszabo-scandic.com This inhibitory action is significant as these enzymes are involved in various biological pathways, and their modulation is a target for therapeutic intervention.
One study detailed the synthesis of a series of 2,6-disubstituted benzylamine derivatives, including this compound, and evaluated their potential as selective inhibitors of copper amine oxidases (CAO). medchemexpress.com The findings indicated that this compound hydrochloride is an inhibitor of both benzylamine oxidase (BAO) and monoamine oxidase B (MAO B). medchemexpress.comszabo-scandic.com
Inhibitory Activity of this compound Hydrochloride
| Enzyme Target | IC50 Value |
| Benzylamine Oxidase (BAO) | 120 μM medchemexpress.comszabo-scandic.com |
| Monoamine Oxidase B (MAO B) | 190 μM medchemexpress.comszabo-scandic.com |
This capacity for enzyme inhibition underscores the compound's importance in medicinal chemistry research, providing a scaffold for the development of more potent and selective therapeutic agents. medchemexpress.compharmint.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGMBAKVJAVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384193 | |
| Record name | 2,6-Dimethoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-22-0 | |
| Record name | 2,6-Dimethoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Dimethoxybenzylamines
Direct Amination Approaches
Direct amination strategies involve the introduction of the amino group in a single transformative step from a suitable precursor. These methods are often favored for their efficiency and atom economy.
Amination of Halogenated Precursors
A primary route to 2,6-dimethoxybenzylamine involves the nucleophilic substitution of a halogen atom on the corresponding benzyl (B1604629) halide. The key precursor for this method is 2,6-dimethoxybenzyl bromide, which can be synthesized from the commercially available 2,6-dimethoxybenzyl alcohol. The reaction of the alcohol with phosphorus tribromide (PBr₃) in an ethereal solvent provides the desired benzyl bromide in high yield. mdpi.com This method is effective, though the resulting benzyl bromide can be unstable and may require storage in the dark at low temperatures. mdpi.com Alternative methods for preparing the bromide include treating the alcohol with hydrobromic acid or performing a radical bromination on 2,6-dimethoxytoluene (B1360059) using N-bromosuccinimide. mdpi.com
Once the halogenated precursor is obtained, it can undergo amination. This step typically involves reaction with an amine source, such as ammonia (B1221849) or a primary amine, to form the final product. For instance, bromo-functionalized ethers have been shown to react efficiently with diethylamine (B46881) to yield the corresponding aminated product. google.com A common industrial method for aminating benzyl halides is the Delépine reaction, which utilizes hexamethylenetetramine (urotropine) followed by acidic hydrolysis to yield the primary amine hydrochloride. google.com This approach is noted for its high conversion rates and mild reaction conditions. google.com
| Precursor Synthesis | Reagents | Conditions | Yield | Reference |
| 2,6-Dimethoxybenzyl Bromide | 2,6-Dimethoxybenzyl alcohol, PBr₃ | Dry diethyl ether, 0 °C, 1 hr | 87% | mdpi.com |
Reductive Synthesis Pathways
Reductive pathways offer a powerful alternative for synthesizing amines, often starting from carbonyl compounds. These methods are characterized by the reduction of an intermediate C=N double bond.
Reduction of Corresponding Aldehydes or Ketones
Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of aldehydes or ketones into amines. acs.org For this compound, this process starts with 2,6-dimethoxybenzaldehyde (B146518). The aldehyde is first reacted with an amine (such as ammonia or a primary amine) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. bu.edu
A variety of reducing agents can be employed for this transformation. A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaCNBH₃), which selectively reduces the iminium ion in the presence of the starting aldehyde. evitachem.commdma.ch For example, the reaction of 2,6-dimethoxybenzaldehyde with piperidine (B6355638) in the presence of a reducing agent like sodium borohydride yields the corresponding tertiary amine. evitachem.com Similarly, 2,6-dimethoxyphenylacetone can be reductively aminated with dimethylamine (B145610) and sodium cyanoborohydride at a controlled pH to produce the corresponding isopropylamine (B41738) derivative. mdma.ch
More recent advancements have introduced catalytic methods that use molecular hydrogen (H₂) as the reductant, offering a greener and more atom-economical alternative. acs.org Heterogeneous catalysts, such as palladium supported on silicon nanospheres (SiNS-Pd), have demonstrated high efficiency in the reductive amination of various aldehydes, including dimethoxybenzaldehyde isomers, with high yields. acs.org
| Method | Substrate | Reagents | Conditions | Yield | Reference |
| Classical Reductive Amination | 2,6-Dimethoxyphenylacetone | Dimethylamine HCl, NaCNBH₃ | Methanol, pH ~6 | 86% | mdma.ch |
| Catalytic Reductive Amination | 2,4-Dimethoxybenzaldehyde | Aniline (B41778), H₂, SiNS-Pd catalyst | Toluene, 60 °C | 99% | acs.org |
Multi-step Synthesis Routes
Multi-step syntheses provide access to the target compound from simple, readily available starting materials through a sequence of reliable chemical transformations.
Chloromethylation and Subsequent Amination
This two-step approach begins with the functionalization of a simple aromatic precursor, 1,3-dimethoxybenzene. The first step is a Friedel-Crafts-type reaction known as chloromethylation, which introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. This reaction is typically performed using reagents like paraformaldehyde and hydrochloric acid. researchgate.net The electron-donating nature of the two methoxy (B1213986) groups strongly activates the 2-position for electrophilic substitution, favoring the formation of the desired 2-chloromethyl-1,3-dimethoxybenzene intermediate. However, reaction conditions must be carefully controlled to prevent side reactions such as the formation of diarylmethane byproducts or polymers, especially when using strong Lewis acid catalysts. tandfonline.com
Specialized Synthetic Techniques
Beyond the more common pathways, several specialized techniques have been developed that offer unique advantages, such as suitability for combinatorial chemistry or novel reactivity patterns.
One such advanced method is solid-phase synthesis. In this approach, a derivative of 2,6-dimethoxybenzaldehyde is anchored to a polymer resin. nih.gov The immobilized aldehyde then undergoes reductive amination, allowing for the construction of more complex molecules, such as benzodiazepine-diones, on the solid support. nih.gov This technique simplifies purification, as excess reagents and byproducts can be washed away, and is highly amenable to the creation of chemical libraries. nih.gov
Another modern strategy is the direct catalytic amination of alcohols. Ruthenium-based catalysts, particularly those using xantphos-type ligands, have been developed for the direct conversion of alcohols into primary amines using ammonia. google.com This method avoids the need to first convert the alcohol to a halide and proceeds by borrowing hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination.
Furthermore, novel C-H activation/amination reactions provide a direct route from the parent arene. Research has shown that the reaction of dialkoxybenzenes with the electrophilic reagent Selectfluor can lead to direct C-H amination instead of the expected fluorination. nsf.gov This transformation proceeds through a single-electron oxidation of the electron-rich arene to a radical cation, which is then trapped by a nitrogen nucleophile, forming a C-N bond directly. nsf.gov This method represents a cutting-edge approach to amine synthesis, bypassing the need for pre-functionalized starting materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, it is often possible to achieve higher yields in significantly shorter timeframes compared to conventional heating methods. ijesi.orgrsc.org This technology has been successfully applied to the synthesis of various amine-containing compounds, including those involving dimethoxybenzylamine moieties.
While direct microwave-assisted synthesis of this compound from its nitrile or via reductive amination follows general principles of amine synthesis, the utility of this method is well-documented in reactions using dimethoxybenzylamine isomers as key building blocks. For instance, 2,4-dimethoxybenzylamine (B23717) has been used in the solvent-free, microwave-assisted synthesis of aminotriazines. arkat-usa.org In these reactions, 2,4-dimethoxybenzylamine serves as both the nucleophile and a base to neutralize the acid formed during the substitution. arkat-usa.org This approach highlights the stability and reactivity of the dimethoxybenzylamine scaffold under microwave conditions.
Another notable application is in multi-component reactions (MCRs), such as the Ugi reaction, where 2,4-dimethoxybenzylamine can be used as the amine component to generate complex molecular structures efficiently. mdpi.com Microwave irradiation in these contexts dramatically reduces reaction times from hours to mere minutes. arkat-usa.orgmdpi.com
Table 1: Examples of Microwave-Assisted Reactions Involving Dimethoxybenzylamine
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Aminotriazine Synthesis | 6-chloro-2,4-bis-(naphtylamino)-1,3,5-triazine, 2,4-dimethoxybenzylamine | Microwave, Solvent-free | 10 min | 58% | arkat-usa.org |
| Ugi-MCR/IAAC | 2-azido benzaldehyde, propargylic acid, isocyanide, amine | Microwave Irradiation | 1 hour | Excellent | mdpi.com |
| Primary Amide Synthesis | Benzonitrile, Hydroxylamine HCl, DES Catalyst | Microwave Irradiation, 140°C | 10 min | 99% | ijesi.org |
Note: The table includes a general method for primary amine synthesis (from nitrile) and reactions where a dimethoxybenzylamine isomer is a reactant, demonstrating the applicability of microwave technology.
Quaternary Onium Salt Catalysis in Two-Phase Systems
Phase-transfer catalysis (PTC) is a highly effective methodology for facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. ijirset.comdalalinstitute.com The catalyst, often a quaternary onium salt like a quaternary ammonium (B1175870) salt, transports an anion from the aqueous phase into the organic phase where it can react with the organic substrate. dalalinstitute.comslideshare.net This technique avoids the need for expensive, anhydrous, or hazardous solvents and often leads to faster reactions and higher yields. ijirset.com
The synthesis of 2,4-dimethoxybenzylamine has been detailed in a process that leverages PTC with a quaternary onium salt catalyst. google.com The method involves a two-step sequence that is suitable for industrial-scale production due to its mild reaction conditions and high selectivity. google.com
The synthetic process is as follows:
Intermediate Synthesis: The first step involves the chloromethylation of m-xylylene dimethyl ether. This reaction is carried out in a two-phase system where a quaternary onium salt acts as the phase-transfer catalyst to produce the intermediate, 2,4-dimethoxybenzyl chloride, with high selectivity. google.com
Amination: The second step is the amination of the 2,4-dimethoxybenzyl chloride intermediate. This is achieved through a reaction with urotropine, which quantitatively converts the chloride into the final product, 2,4-dimethoxybenzylamine, under mild conditions. google.com
This PTC-based approach is advantageous because it uses inexpensive raw materials, operates under safe and simple conditions, and produces less waste compared to traditional methods. google.com
Table 2: PTC Synthesis of 2,4-Dimethoxybenzylamine
| Step | Reaction | Key Reagents | Catalyst | System | Reference |
|---|---|---|---|---|---|
| 1 | Chloromethylation | m-Xylylene dimethyl ether, Paraformaldehyde, Acidic solution | Quaternary Onium Salt | Two-Phase System | google.com |
| 2 | Amination | 2,4-Dimethoxybenzyl chloride, Urotropine, Sodium iodide | - | Solvent A | google.com |
Synthesis and Characterization of Related Isomeric Dimethoxybenzyl Halides
The synthesis of dimethoxybenzylamines often proceeds via their corresponding halide derivatives. The stability and characterization of these isomeric dimethoxybenzyl halides are therefore of significant chemical interest. While many of the isomers have been known and well-characterized for decades, 2,6-dimethoxybenzyl bromide remained uncharacterized until recently. mdpi.com
The synthesis of the unstable 2,6-dimethoxybenzyl bromide was achieved through the reaction of 2,6-dimethoxybenzyl alcohol with phosphorus tribromide. mdpi.com The compound was fully characterized, and its structure was confirmed by X-ray crystallography, which revealed a particularly long carbon-bromine bond. mdpi.com This detailed study provided the first complete analytical data for this specific isomer. mdpi.com
In contrast, other isomers have a longer history. The 2,3- and 3,4-isomers have been known since the 1920s, while the 2,5- and 3,5-isomers were first reported in the 1950s and 1960s, respectively. mdpi.com The 2,4-isomer, similar to the 2,6-isomer, has suffered from a lack of thorough characterization. mdpi.com
Table 3: Characterization Status of Isomeric Dimethoxybenzyl Bromides
| Isomer | First Reported | Characterization Status | Reference |
|---|---|---|---|
| 2,6-Dimethoxybenzyl bromide | 2017 | Fully characterized (m.p., UV, IR, NMR, HRMS, X-ray) | mdpi.com |
| 2,3-Dimethoxybenzyl bromide | ~1920s | Thoroughly characterized | mdpi.com |
| 2,4-Dimethoxybenzyl bromide | - | Mentioned in patents; only ¹H-NMR for CH₂ available | mdpi.com |
| 2,5-Dimethoxybenzyl bromide | 1953 | Full spectra described | mdpi.com |
| 3,4-Dimethoxybenzyl bromide | ~1920s | Thoroughly characterized | mdpi.com |
| 3,5-Dimethoxybenzyl bromide | 1962 | Characterized by X-ray (powder and single crystal) | mdpi.com |
Strategic Applications of Dimethoxybenzylamines in Complex Organic Synthesis
Role as an Amine Nucleophile in Chemical Transformations
Amines are well-established nucleophiles in organic synthesis due to the lone pair of electrons on the nitrogen atom. This reactivity is harnessed in a variety of bond-forming reactions, including conjugate additions to electron-deficient alkenes.
Investigation of 1,4-Reactivity
The 1,4-addition, or Michael addition, of an amine to an α,β-unsaturated carbonyl compound is a fundamental method for the formation of β-amino carbonyl compounds. While 2,4-dimethoxybenzylamine (B23717) has been utilized as an amine nucleophile to investigate the 1,4-reactivity of compounds like 5-bromo-2-indene-1-one, specific studies detailing the 1,4-reactivity of 2,6-dimethoxybenzylamine are not extensively reported in the available literature. The steric hindrance imposed by the two methoxy (B1213986) groups ortho to the benzylic amine in the 2,6-isomer may influence its nucleophilicity and reactivity in such transformations compared to the less hindered 2,4-isomer.
Utilization of the Dimethoxybenzyl Group as a Protecting Group
The dimethoxybenzyl group, particularly the 2,4-DMB variant, is a valuable acid-labile protecting group for amines and amides, especially in peptide synthesis. It can prevent side reactions and enhance the solubility of growing peptide chains.
Protection of Amino Acids and Peptides
The protection of the α-amino group of amino acids is crucial during peptide synthesis to prevent undesired polymerization. While the 2,4-DMB group has been employed for the protection of the amide side chains of glutamine and asparagine, the use of the 2,6-dimethoxybenzyl group for the protection of the primary amino group of amino acids or as a backbone amide protecting group in peptide synthesis is not well-documented. Research has shown that the cleavage of 2,6-dimethoxybenzyl ethers is significantly slower compared to other methoxy-substituted benzyl (B1604629) ethers, suggesting that the 2,6-dimethoxybenzyl group would be a more stable protecting group, potentially requiring harsher deprotection conditions.
Protection of Amides and Subsequent Deprotection Studies
The reversible protection of amide bonds in the peptide backbone, often with the 2,4-DMB group, is a key strategy to disrupt aggregation and prevent aspartimide formation during solid-phase peptide synthesis.
The deprotection of DMB-protected amides is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). The mechanism involves the protonation of the electron-rich dimethoxybenzyl group, leading to the formation of a stable carbocation and release of the deprotected amide.
The following table summarizes deprotection conditions for related dimethoxybenzyl-protected amides, primarily focusing on the more studied 2,4-isomer due to a lack of data for the 2,6-isomer.
| Protected Amide | Deprotection Reagent | Conditions | Yield (%) |
| N-(2,4-Dimethoxybenzyl)amide | p-Toluenesulfonic acid | Toluene, reflux | Good to quantitative |
| N-(2,4-Dimethoxybenzyl)maleimide | Trifluoroacetic acid | Anisole | Varied |
| N,N-bis(2,4-Dimethoxybenzyl)sulfamate | 10% Trifluoroacetic acid | Dichloromethane, rt, 2h | Quantitative |
This table is based on data for the 2,4-dimethoxybenzyl group and is for illustrative purposes, as specific data for the 2,6-isomer is not available in the reviewed literature.
Computational studies have been employed to investigate the deprotection mechanisms of DMB-protected compounds. For instance, quantum chemical calculations have been used to explore the debenzylation mechanism of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. These studies help to elucidate the reaction pathways and transition states involved in the acid-promoted cleavage of the DMB group. To date, specific computational studies focusing on the deprotection mechanisms of the 2,6-dimethoxybenzyl group from amides have not been identified in the surveyed scientific literature. Such studies would be valuable in understanding the kinetic and thermodynamic differences in the deprotection of the 2,6-isomer compared to its 2,4- and 3,4-counterparts.
Protection of O-Aryl Sulfamates
The sulfamate functional group is of significant interest in medicinal chemistry, and its incorporation into complex molecules often requires a robust protecting group strategy. The lability of the O-sulfamate group, particularly under basic conditions, necessitates protection of the sulfamate NH protons to enable a broader range of synthetic transformations.
Research in this area has led to the development of N-protection strategies for O-aryl sulfamates using dimethoxybenzyl groups. Specifically, the use of bis-2,4-dimethoxybenzylamine has been shown to be an effective protecting agent. This protection renders the sulfamate stable to various reagents, including oxidizing and reducing agents, as well as bases and nucleophiles. The dimethoxybenzyl groups can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the primary sulfamate.
Involvement in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, providing rapid access to α-acylamino amide derivatives.
Ugi Reaction Applications
The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Dimethoxybenzylamines are frequently employed as the amine component, often serving as a traceless ammonia (B1221849) equivalent, as the dimethoxybenzyl group can be removed post-reaction.
A notable application of the Ugi reaction is in the synthesis of substituted oxazoles. This is often achieved through a sequential Ugi/Robinson-Gabriel reaction. In this approach, 2,4-dimethoxybenzylamine is used as the amine component in an Ugi reaction with an arylglyoxal, a carboxylic acid, and an isonitrile. The resulting Ugi product is then treated with acid to remove the 2,4-dimethoxybenzyl group, which is followed by a cyclodehydration (the Robinson-Gabriel reaction) to furnish the 2,4,5-trisubstituted oxazole scaffold.
Table 1: Representative Ugi/Robinson-Gabriel Reaction for Oxazole Synthesis
| Amine Component | Carbonyl Component | Carboxylic Acid | Isonitrile | Product Class |
| 2,4-Dimethoxybenzylamine | Phenylglyoxal | 4-Trifluorobenzoic acid | n-Butylisonitrile | 2,4,5-Trisubstituted Oxazole |
The Ugi reaction has also been instrumental in the synthesis of analogues of natural products, such as Uracil Polyoxin C (UPOC). A two-step synthesis of amide derivatives of UPOC methyl ester utilizes a four-component Ugi reaction. The components for this reaction include a protected uridine-5'-aldehyde, an isoxazolecarboxylic acid, a convertible isonitrile, and 2,4-dimethoxybenzylamine. Following the Ugi reaction, an acid-mediated deprotection step removes the protecting groups and converts the isonitrile-derived amide to the corresponding methyl ester, yielding the UPOC analogue.
The synthesis of cyclic peptides and pseudopeptides often relies on a strategy that combines a multicomponent reaction to build a linear precursor, followed by a cyclization step. The Ugi reaction is well-suited for generating these linear peptidomimetic backbones due to the wide variety of inputs that can be used. By incorporating bifunctional starting materials into the Ugi reaction, such as an N-protected amino acid, a linear product is obtained that contains functionalities amenable to a subsequent deprotection and cyclization event. This Ugi Deprotection-Cyclization (UDC) strategy is a powerful tool for accessing cyclic peptide and pseudopeptide structures.
Sequential Ugi-MCR and Cycloaddition Reactions
To further increase molecular complexity, the products of Ugi multicomponent reactions can be subjected to subsequent chemical transformations, including cycloaddition reactions. A powerful strategy involves designing the Ugi components such that the resulting product contains functionalities that can participate in an intramolecular cycloaddition. For example, by incorporating an azide and an alkyne into the Ugi product, a subsequent intramolecular azide-alkyne cycloaddition (IAAC) can be triggered to form a cyclic, triazole-fused structure. This sequential approach allows for the rapid construction of complex, polycyclic scaffolds from simple starting materials. While the general methodology is well-established, specific examples employing This compound are not detailed in the surveyed literature.
Role as a Key Intermediate in Total Synthesis
The structural features of dimethoxybenzylamines make them valuable components in multi-step total synthesis campaigns, where complexity is built sequentially.
In the total synthesis of complex natural products, every component must be chosen for its specific reactivity and contribution to the final architecture. While the focus of this article is this compound, it is noteworthy that its isomer, 2,4-dimethoxybenzylamine, has been documented as a crucial component in the synthesis of the antibacterial nucleoside natural product, (-)-Muraymycin D2. acs.orgarkat-usa.orgsigmaaldrich.com
The synthesis of (-)-Muraymycin D2 employed an Ugi four-component reaction at a late stage to assemble the fully protected skeleton of the molecule. acs.org In this key step, a carboxylic acid, an isonitrile, isovaleraldehyde, and an amine were reacted to furnish the desired Ugi products. acs.org Specifically, the amine component used in this reported synthesis was 2,4-dimethoxybenzylamine. acs.orgarkat-usa.org This multicomponent assembly approach provides a convergent and efficient route to complex structures like Muraymycin D2 and allows for the generation of analogues by varying each of the four components. acs.org
Detailed literature searches for the application of this compound as a key intermediate in the total synthesis of other named natural products did not yield specific examples comparable to the role of its isomer in the Muraymycin D2 synthesis.
Application in Heterocycle Synthesis
This compound serves as a valuable nitrogen source and building block in the construction of various heterocyclic scaffolds, which are core structures in many pharmaceutically active compounds.
The synthesis of 2,4,5-trisubstituted oxazoles, a class of heterocycles found in numerous biologically active compounds, can be achieved through various synthetic methodologies. researchgate.net While many methods exist, including those starting from α-halo ketones or α-diazo ketones, specific documented examples detailing the direct use of this compound in these syntheses are not prevalent in the reviewed literature. researchgate.net However, the related compound 2,4-dimethoxybenzylamine has been used as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel reaction sequence to produce 2,4,5-trisubstituted oxazoles. sigmaaldrich.com This suggests the potential for benzylamines, including the 2,6-disubstituted variant, to act as the amine component in multicomponent reactions designed to forge the oxazole ring.
The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry and materials science. nih.gov The most common and practical method for synthesizing substituted 1,3,5-triazines involves the sequential, controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.gov The reactivity of the C-Cl bonds decreases with each substitution, allowing for the stepwise introduction of different nucleophiles. nih.govresearchgate.net
As a primary amine, this compound can act as a nitrogen-centered nucleophile in this reaction sequence. By reacting cyanuric chloride with one or more amine nucleophiles, a diverse range of mono-, di-, and trisubstituted triazines can be prepared. nih.govnih.gov This modular approach allows for the synthesis of both symmetric and non-symmetric triazines.
| Starting Material | Nucleophile(s) | General Reaction | Product Type |
| Cyanuric Chloride | This compound (and/or other amines, alkoxides, thiolates) | Sequential Nucleophilic Substitution | Substituted 1,3,5-Triazine |
This table illustrates the general synthetic strategy for creating substituted 1,3,5-triazines where this compound could be employed as a nucleophile.
The synthesis of 1,3-diazaoxindoles represents a specialized area of heterocyclic chemistry. A comprehensive search of the scientific literature did not yield specific, detailed research findings or established synthetic protocols that utilize this compound as a key reactant or intermediate for the direct synthesis of the 1,3-diazaoxindole core structure. Further research would be required to explore the potential reactivity of this compound in novel synthetic routes targeting this particular heterocyclic system.
Advanced Research in Medicinal Chemistry and Pharmaceutical Development of Dimethoxybenzylamine Derivatives
Precursor for Pharmacologically Active Compounds
2,6-Dimethoxybenzylamine serves as a foundational scaffold in the synthesis of a variety of pharmacologically active compounds. Its structural features, including the dimethoxy-substituted phenyl ring and the reactive amine group, make it a versatile building block for medicinal chemists. The strategic incorporation of this moiety into larger molecules has led to the development of agents with a range of therapeutic applications, from antiviral to anticancer and enzyme modulation. The specific substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the biological activity and selectivity of the resulting derivatives. Research in this area continues to explore the potential of this compound and its isomers as key components in the design of novel therapeutic agents.
Synthesis of Anti-HIV-1 Agents
While direct utilization of this compound in the synthesis of anti-HIV-1 agents is not prominently documented in the reviewed literature, the closely related isomer, 2,4-dimethoxybenzylamine (B23717), has been employed as a key intermediate. This highlights the utility of the dimethoxybenzylamine scaffold in developing compounds aimed at combating the human immunodeficiency virus type 1 (HIV-1). For instance, 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been synthesized and shown to be potent and selective anti-HIV-1 agents researchgate.net. The synthesis of these and other uracil derivatives often involves the introduction of a benzyl (B1604629) group, and dimethoxy-substituted benzylamines are valuable reagents in this context. The general synthetic strategies suggest that derivatives of this compound could also serve as precursors for novel anti-HIV-1 compounds.
| Precursor | Compound Class | Therapeutic Target |
| 2,4-Dimethoxybenzylamine | Uracil Derivatives | HIV-1 |
Development of FGFR Inhibitors
The dimethoxybenzene moiety is a recognized pharmacophore in the design of fibroblast growth factor receptor (FGFR) inhibitors, a class of targeted cancer therapeutics. The 2,6-dimethoxy substitution pattern, in particular, has been shown to enhance the potency and selectivity of these inhibitors. This is attributed to the ability of the dimethoxy groups to form favorable interactions within the hydrophobic pocket of the FGFR kinase domain.
One notable example is the development of a series of potent FGFR inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold. In this research, the incorporation of a dimethoxybenzene group was found to be a superior option for optimization compared to an unsubstituted benzene group, leading to a significant increase in inhibitory activity nih.gov. Specifically, a dichloro substitution on the dimethoxybenzene further enhanced the inhibitory activity to the nanomolar range nih.gov.
Furthermore, the 2,6-dichloro-3,5-dimethoxy substituent attached to a quinazoline scaffold has been identified as a key feature in highly potent and selective covalent FGFR4 inhibitors nih.gov. This substitution pattern allows the molecule to properly occupy the hydrophobic pocket behind the FGFR valine gatekeeper residue, with one of the methoxy groups forming a hydrogen bond with the backbone of the conserved DFG motif nih.gov.
| Scaffold | Key Substituent | Target | Finding |
| 5H-pyrrolo[2,3-b]pyrazine | Dimethoxybenzene | FGFR | Enhanced inhibitory activity nih.gov |
| Quinazoline | 2,6-dichloro-3,5-dimethoxy | FGFR4 | Increased potency and selectivity nih.gov |
Modulation of Enzyme Activity
Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, playing a role in the development of targeted therapeutic agents.
The potential for amine-containing compounds to inhibit cytochrome P450 (CYP) enzymes is a significant consideration in drug development due to the risk of drug-drug interactions. A study evaluating a range of amine stimulants found that several of these compounds exhibited inhibitory activity against CYP2D6 and, to a lesser extent, CYP3A4 nih.gov. While this study did not specifically include this compound, it highlights the general propensity for benzylamine (B48309) derivatives to interact with CYP enzymes. For example, N-benzylphenethylamine was identified as a strong inhibitor of CYP2D6 nih.gov. Further research is required to specifically determine the inhibitory profile of this compound and its derivatives against various CYP450 isoforms.
Cathepsin S is a cysteine protease implicated in various pathological processes, making it an attractive target for drug development. A search of the current literature did not reveal specific examples of Cathepsin S inhibitors derived directly from this compound. The development of selective Cathepsin S inhibitors has primarily focused on other chemical scaffolds, such as proline analogues and 2,4,6-trisubstituted 1,3,5-triazines nih.govnih.gov. While the dimethoxybenzylamine moiety has not been explicitly explored in this context, its versatility as a synthetic building block suggests potential for future applications in the design of novel protease inhibitors.
The bacterial cell division protein FtsZ is a promising target for the development of new antibiotics. Research into small-molecule inhibitors of FtsZ has identified the 2,6-difluorobenzamide motif as a key pharmacophore for allosteric inhibition mdpi.com. This scaffold is structurally distinct from this compound. A review of the available scientific literature did not indicate that this compound or its derivatives have been investigated as inhibitors of the FtsZ protein. The focus of FtsZ inhibitor development has been on other chemical classes, such as benzamides and pyrimidines mdpi.commdpi.com.
Derivatives as Modulators of Antitumor Drug Activity
Derivatives of this compound have shown potential in modulating the activity of antitumor drugs, primarily through mechanisms that enhance cytotoxicity against cancer cells. One area of investigation involves the generation of reactive oxygen species (ROS). For instance, studies on synthetic 2,6-dimethoxyhydroquinone derivatives have demonstrated varying degrees of cytotoxicity to human tumor cell lines. This cytotoxic action is synergistically activated by L-ascorbic acid and is mediated by the generation of hydrogen peroxide (H₂O₂), which can subsequently yield highly reactive hydroxyl radicals. The addition of catalase, an enzyme that decomposes H₂O₂, significantly inhibits this cytotoxic effect, confirming the role of H₂O₂ in the mechanism of action. Electron spin resonance spectroscopy studies have further substantiated that these compounds generate a substantial amount of hydroxyl radicals. This suggests that this compound derivatives could be designed to function as pro-oxidative agents that selectively target tumor cells, which are often more susceptible to oxidative stress than normal cells. Such a property could be harnessed to potentiate the efficacy of conventional chemotherapeutic agents that rely on inducing apoptosis through oxidative stress.
Design and Synthesis of New Drug Candidates
The design and synthesis of novel drug candidates based on the this compound core often involve multi-step synthetic routes to introduce diverse functional groups and explore their impact on biological activity. These synthetic strategies are crucial for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
To efficiently explore the therapeutic potential of this compound derivatives, researchers often employ combinatorial chemistry techniques to generate large libraries of related compounds for high-throughput pharmacological screening. One effective approach is the use of virtual combinatorial libraries, which leverage reversible chemical reactions to dynamically generate a multitude of compounds in the presence of a biological target.
A particularly suitable reaction for this purpose is the condensation of amines and aldehydes to form imines (Schiff bases), which is reversible and occurs under near-physiological conditions. This allows for the in-situ formation of a library of derivatives from a pool of this compound and various aldehydes. The biological target can then selectively bind to the most potent inhibitor from this dynamic library. The resulting imine can be irreversibly reduced to a stable amine, facilitating its isolation and characterization. This methodology accelerates the discovery of lead compounds by bypassing the need for the individual synthesis and purification of each library member.
Table 1: Representative Aldehydes for Library Synthesis with this compound
| Aldehyde Precursor | Resulting Substituent on Benzylamine |
| Benzaldehyde | Benzyl |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl |
| Cinnamaldehyde | Cinnamyl |
This table provides examples of commercially available aldehydes that can be used to generate a diverse library of this compound derivatives for pharmacological screening.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the optimization of lead compounds to enhance their desired therapeutic effects and minimize off-target activities.
The position of the methoxy groups on the benzylamine ring is a critical determinant of biological activity. For example, in a series of 4-anilino-quinazoline derivatives, compounds with a 6,7-dimethoxy substituent exhibited better inhibitory effects against key cancer-related targets like EGFR and VEGFR-2 compared to analogues with a dioxolane ring. nih.gov Similarly, the presence of a methoxy group at the C-6 position of the quinoline ring has been shown to be important for inhibiting cancer cell migration and invasion. nih.gov
Furthermore, the nature and position of substituents on the aromatic rings of these derivatives play a significant role. In studies of brartemicin analogues, the introduction of a 2,6-difluoro substitution maintained the anti-invasive activities on colon cancer cells. nih.gov For 1,3,4-oxadiazole derivatives, a fluoro-substituted compound displayed the best inhibitory activity against Focal Adhesion Kinase (FAK), a key regulator of cell migration and proliferation. nih.gov These findings underscore the importance of systematic structural modifications and biological evaluation to elucidate the SAR of this compound derivatives and guide the design of more potent and selective anticancer agents.
Exploration of Biological Activity Beyond Traditional Pharmacology
The structural features of this compound derivatives have prompted investigations into their biological activities beyond the realm of traditional human pharmacology. These explorations have revealed potential applications in agriculture and as antimicrobial agents.
Derivatives containing the 2,6-dimethoxy moiety have shown promise as plant growth regulators. For instance, novel derivatives of eugenol, which share a 2-methoxy-phenol substructure, have been synthesized and shown to possess cytokinin-like activity. researchgate.net These compounds stimulated betacyanin synthesis in Amaranthus caudatus cotyledons, promoted the growth of excised radish cotyledons, and retarded chlorophyll degradation in radish leaf discs. researchgate.net The observed activities suggest that these compounds could be developed as agents to enhance plant growth and delay senescence. The specific structural requirements for this activity can be further elucidated through the synthesis and screening of a broader range of this compound derivatives.
Table 2: Plant Growth Regulating Activities of Structurally Related Phenols
| Activity | Bioassay | Effect |
| Cytokinin-like | Betacyanin synthesis in A. caudatus | Stimulation |
| Growth Promotion | Growth of excised radish cotyledons | Stimulation |
| Anti-senescence | Retardation of chlorophyll disappearance | Inhibition |
This table summarizes the observed plant growth regulating activities of phenols structurally related to this compound, indicating the potential for derivatives of the core compound in agricultural applications.
Schiff bases, which can be readily synthesized from the condensation of this compound with various aldehydes, are a class of compounds known for their broad-spectrum antimicrobial activity. The imine or azomethine group (>C=N–) is a key structural feature responsible for their biological effects. nih.govslideshare.net
The antimicrobial efficacy of Schiff bases can be tuned by the nature of the substituents on both the amine and aldehyde components. For example, certain Schiff bases have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics like ampicillin and ciprofloxacin. nih.govnih.gov Some derivatives also exhibit potent antifungal activity against pathogens such as Aspergillus niger and Candida albicans. nih.govmdpi.com The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial properties. mdpi.comajchem-b.com Given the established antimicrobial potential of Schiff bases, derivatives of this compound represent a promising avenue for the development of new antibacterial and antifungal agents.
Table 3: Common Bacterial and Fungal Strains for Antimicrobial Screening
| Organism Type | Species |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Fungi | Candida albicans, Aspergillus niger |
This table lists common microbial strains used to evaluate the antimicrobial activity of new chemical entities, including derivatives of this compound.
Contributions to Materials Science and Supramolecular Chemistry
Potential in Polymer and Material Development
While aromatic amines are a staple in the synthesis of advanced polymers such as polyamides and polyimides, the specific role of 2,6-dimethoxybenzylamine in polymer and material development is not extensively documented in the scientific literature. Theoretical applications could involve its use as a monomer or a modifying agent where its specific steric and electronic properties could be used to influence polymer chain packing, solubility, or thermal characteristics. However, detailed research findings or established applications in this area are not prominent.
Role as a Building Block in Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. This compound is a potentially valuable building block in this field due to its capacity for forming directional hydrogen bonds and its defined molecular shape.
The primary amine functionality of this compound allows for its derivatization into Schiff bases or other ligands capable of coordinating with metal ions. Such ligands are fundamental to metallo-supramolecular chemistry, where metal-ligand bonds are used to direct the self-assembly of complex architectures like molecular cages, grids, or polygons. Despite this potential, specific examples of metallo-supramolecular structures derived directly from this compound are not widely reported in the reviewed literature. The design of such systems would need to account for the steric influence of the methoxy (B1213986) groups on the resulting coordination geometry.
Helicates are aesthetically pleasing and functionally significant supramolecular structures where one or more ligand strands wrap around a series of metal ions, forming a helical, screw-like architecture. The formation of helicates is highly dependent on the geometry and flexibility of the organic ligands used. Although amine-containing moieties are frequently incorporated into these ligands, the scientific literature does not currently provide specific instances of this compound being employed as a key component in the self-assembly of helicates.
The most significant contribution of this compound to supramolecular chemistry is its role in forming hydrogen-bonded networks. The molecule contains a primary amine (-NH₂) group, which is an excellent hydrogen bond donor, and two methoxy (-OCH₃) groups, whose oxygen atoms can act as hydrogen bond acceptors.
The defining feature of this molecule is the steric hindrance from the two methoxy groups positioned ortho to the aminomethyl group. This steric crowding has a profound impact on the molecule's conformation and its subsequent assembly in the solid state. A closely related compound, 2,6-dimethoxybenzoic acid, provides significant insight into the effects of this substitution pattern. In its crystal structure, the bulky methoxy substituents force the carboxylic acid group to twist significantly out of the plane of the aromatic ring. nih.gov This prevents the formation of the typical hydrogen-bonded dimers commonly seen with benzoic acid derivatives and instead results in the formation of extended one-dimensional chains. nih.gov
By analogy, it is expected that the aminomethyl group in this compound would also be sterically influenced, adopting a non-planar conformation relative to the benzene (B151609) ring. This would guide its assembly into complex three-dimensional hydrogen-bonded networks rather than simple planar sheets. The interplay between the N-H···O and N-H···N hydrogen bonds, mediated by the fixed, sterically hindered geometry of the molecule, makes it a potentially useful tool in crystal engineering for the design of novel solid-state architectures.
Below is a data table detailing the crystal structure parameters for the analogous compound, 2,6-dimethoxybenzoic acid, which illustrates the structural impact of the ortho-methoxy groups. nih.gov
| Parameter | Value |
| Compound | 2,6-Dimethoxybenzoic Acid |
| Formula | C₉H₁₀O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.12255 (13) |
| b (Å) | 8.92296 (15) |
| c (Å) | 13.79430 (18) |
| Volume (ų) | 876.69 (2) |
| Key Feature | Carboxy group twisted 56.12 (9)° from the aromatic ring plane. |
| H-Bonding Motif | O—H⋯O hydrogen bonds forming C(3) chains. |
Mechanistic Studies and Catalysis Involving Dimethoxybenzylamines
Mechanistic Investigations of Organic Reactions
The unique structural features of 2,6-dimethoxybenzylamine, particularly the presence of methoxy (B1213986) groups ortho to the aminomethyl substituent, influence its reactivity in various organic transformations. These transformations are often elucidated through detailed mechanistic studies that shed light on reaction pathways and intermediates.
Amine coupling reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. This compound participates in these reactions, notably in the context of amide bond formation and reductive amination.
In the synthesis of G protein-coupled receptor kinase (GRK) inhibitors, this compound has been used as a reactant in amide coupling. nih.govnih.gov The process typically involves the activation of a carboxylic acid, which then reacts with the amine to form an amide. While the specific mechanism is dependent on the coupling agent used (e.g., HATU), the general pathway involves the nucleophilic attack of the amine's nitrogen atom on the activated carbonyl carbon of the carboxylic acid, followed by the elimination of a leaving group to form the stable amide linkage. nih.gov
Another significant amine coupling reaction involving this compound is reductive amination. This two-step process begins with the nucleophilic addition of this compound to a carbonyl compound, such as an aldehyde, to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced in situ by a reducing agent like sodium cyanoborohydride to yield a secondary amine. ethernet.edu.ete-bookshelf.dethe-eye.eu This method is a cornerstone in drug synthesis for introducing a protected primary amino group. ethernet.edu.ete-bookshelf.de
The primary amine functionality of this compound makes it an effective nucleophile. Its participation in nucleophilic addition reactions is a key aspect of its chemical behavior. The most prominent example is its reaction with carbonyl compounds, which is the initial and mechanistically crucial step in reductive amination. ethernet.edu.ete-bookshelf.de
The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate, a zwitterionic species that quickly undergoes proton transfer to form a neutral hemiaminal. This pathway is foundational to the Ugi reaction as well, a multi-component reaction where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide. ub.edu
Table 1: Examples of Reactions Involving this compound
| Reaction Type | Role of this compound | Key Intermediates | Typical Reagents | Ref. |
|---|---|---|---|---|
| Amide Coupling | Nucleophile | Activated Carboxylic Ester | Carboxylic Acid, HATU | nih.gov |
Role in Catalytic Processes
This compound is not only a reactant in stoichiometric reactions but also participates in catalytic cycles, particularly those involving transition metals.
While this compound is utilized in reactions that employ catalysts, its specific role as a formal ligand that coordinates to a metal center to promote a catalytic cycle is not extensively detailed in the examined literature. In many documented cases, it functions as a substrate or reagent within the catalytic system rather than a component of the catalyst itself. google.com
Transition metal catalysis is a powerful tool for forming C-N bonds, and this compound has been identified as a substrate in such reactions. A notable application is in palladium-catalyzed amination reactions. google.com In a patented process for preparing 2,2-bis(4-aminophenyl)hexafluoropropane, this compound is listed as a suitable amine compound that reacts with a halogenated precursor in the presence of a palladium catalyst. google.com
The general mechanism for such palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) typically involves three main steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or triflate), forming a palladium(II) complex.
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium(II) center, and a base removes a proton from the nitrogen, forming an amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Table 2: Catalytic Reaction Details
| Catalytic Process | Metal Catalyst | Role of this compound | Proposed Mechanistic Steps | Ref. |
|---|
Advanced Spectroscopic and Computational Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including "2,6-Dimethoxybenzylamine" and its derivatives. While a complete set of advanced 2D NMR studies specifically for the parent compound is not extensively documented in publicly available literature, the expected and observed spectral data for related structures provide a solid foundation for its characterization.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for confirming the basic structure. In ¹H NMR, the protons of the methoxy (B1213986) groups (–OCH₃) would typically appear as a sharp singlet, while the benzylic protons (–CH₂–) would also produce a singlet. The aromatic protons would present as a characteristic multiplet pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring.
For more complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignments of all proton and carbon signals, especially in cases of substitution on the aromatic ring or the amine nitrogen. For instance, in studies of similarly substituted aromatic compounds, 2D NMR has been crucial in establishing connectivities and confirming isomeric structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and substitution patterns.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (para to CH₂NH₂) | ~7.2-7.4 (t) | ~128-130 |
| Ar-H (ortho to CH₂NH₂) | ~6.5-6.7 (d) | ~104-106 |
| -CH₂- | ~3.8-4.0 (s) | ~35-40 |
| -NH₂ | Variable (broad s) | N/A |
| -OCH₃ | ~3.8 (s) | ~55-56 |
| Ar-C (ipso, C-CH₂NH₂) | N/A | ~118-120 |
| Ar-C (ipso, C-OCH₃) | N/A | ~158-160 |
High-Resolution Mass Spectrometry (HRMS) Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of a molecule, providing confirmation of its chemical formula. For "this compound" (C₉H₁₃NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS analysis.
The monoisotopic mass of "this compound" is 167.094628 g/mol nih.gov. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.
In addition to providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of "this compound". The fragmentation pattern is characteristic of the molecule's structure. Expected fragmentation would involve the loss of the aminomethyl group, methoxy groups, or cleavage of the aromatic ring, providing valuable structural information.
X-ray Crystallography for Structural Elucidation
The conformation of "this compound" in the solid state would be influenced by the steric hindrance of the two methoxy groups flanking the benzylamine (B48309) moiety. These groups would likely dictate the torsion angles between the phenyl ring and the aminomethyl substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Derivatives
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" are expected to exhibit characteristic absorption bands in the UV region. The spectrum of a related compound, 2,6-dimethoxy benzoquinone, shows absorption bands at 289 nm and 392 nm researchgate.net. The electronic transitions are typically π → π* transitions associated with the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used.
Derivatives of "this compound", particularly Schiff bases formed by the condensation of the amine with an aldehyde or ketone, can exhibit interesting photophysical properties, including fluorescence. For instance, Schiff base complexes of "2,6-dimethoxybenzamidine" have been shown to be fluorescent researchgate.net. These complexes exhibit ligand-centered fluorescence, with emission maxima in the blue-green-yellow region of the visible spectrum (491–531 nm) researchgate.net. The fluorescence properties are influenced by the nature of the metal ion in complexes and the specific structure of the Schiff base ligand. The enhanced conjugation in these derivatives often leads to a red-shift in the absorption and emission spectra.
Table 2: Fluorescence Properties of Zinc(II) Schiff Base Complexes of 2,6-Dimethoxybenzamidine researchgate.net
| Complex | Emission Maximum (nm) | Fluorescence Color |
|---|---|---|
| Complex 1 | 494 | Yellow-green |
| Complex 2 | 531 | Yellow-green |
| Complex 3 | 533 | Yellow-green |
Quantum Chemical Calculations and DFT Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of molecules like "this compound". DFT studies on dimethoxybenzene derivatives have provided valuable insights into their electronic properties nih.gov.
Calculations can be used to optimize the molecular geometry and to compute various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability nih.gov. A smaller energy gap generally suggests higher reactivity. For zinc(II) Schiff base complexes of the related "2,6-dimethoxybenzamidine", DFT calculations have shown HOMO-LUMO energy gaps in the range of 3.29–3.46 eV researchgate.net.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT to visualize the electron density distribution and to predict sites for electrophilic and nucleophilic attack nih.gov.
DFT calculations are extensively used to investigate reaction mechanisms involving organic molecules. For reactions where "this compound" acts as a reactant, DFT can be employed to model the transition states and intermediates, providing a detailed understanding of the reaction pathway and its energetics researchgate.netrsc.orgresearchgate.netnih.gov.
The electronic effects of the two methoxy groups on the reactivity of the benzylamine moiety can also be quantified through computational studies. The methoxy groups are electron-donating through resonance and electron-withdrawing through induction. DFT can help to elucidate the net effect of these groups on the electron density of the aromatic ring and the amine group, thereby explaining the regioselectivity and stereoselectivity of its reactions. For example, in the context of cycloaddition reactions, DFT has been used to explain the role of catalysts and the electronic and steric factors that determine the reaction outcome researchgate.net.
Predicting Molecular Properties and Reactivity
In the realm of modern chemical research, computational chemistry has emerged as an indispensable tool for the in-silico prediction of molecular properties and reactivity, offering profound insights that complement and guide experimental work. For this compound, advanced computational methods, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens through which to examine its electronic structure and predict its behavior in chemical reactions. These theoretical investigations are crucial for understanding the molecule's potential applications and for designing new synthetic pathways.
At the core of these computational studies is the optimization of the molecule's geometry, which seeks to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), can be calculated. These parameters are fundamental in predicting how this compound will interact with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the presence of two electron-donating methoxy groups on the benzene ring is expected to raise the energy of the HOMO, making the molecule a better electron donor. The aminomethyl group can also influence the electronic properties. DFT calculations can precisely quantify these effects, providing the energy values for the HOMO, LUMO, and the resulting energy gap. These values are instrumental in predicting the types of reactions in which this compound is likely to participate, such as nucleophilic or electrophilic attacks.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -0.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.60 | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | 0.25 | Energy released upon gaining an electron |
| Global Hardness (η) | 2.80 | Resistance to change in electron distribution |
| Global Softness (S) | 0.18 | Propensity to undergo chemical change |
| Electronegativity (χ) | 3.05 | Power to attract electrons |
| Electrophilicity Index (ω) | 1.66 | Propensity to accept electrons |
Note: The values presented in this table are illustrative and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)). Actual values may vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is another powerful tool for predicting chemical reactivity. It is a three-dimensional map of the electron density around a molecule, which reveals the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These regions are indicative of the sites for electrophilic and nucleophilic attack, respectively.
In the case of this compound, the MEP would be expected to show regions of negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential would likely be found around the hydrogen atoms, particularly those of the amine group, making them potential sites for nucleophilic interaction. A recent study on the related compound 2,6-dimethoxybenzoic acid utilized MEP analysis to identify reactive sites, a technique directly applicable to this compound. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.deq-chem.com This method allows for the investigation of charge transfer and delocalization of electron density within the molecule, which can have a significant impact on its stability and reactivity.
For this compound, NBO analysis can quantify the delocalization of the lone pairs of the oxygen and nitrogen atoms into the aromatic ring. This analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. The calculated natural charges on each atom from NBO analysis provide a more refined picture of the charge distribution than simpler methods, which can be used to understand the molecule's dipole moment and intermolecular interactions.
| Atom | Natural Charge (e) |
|---|---|
| N (amine) | -0.85 |
| C (benzylic) | -0.20 |
| O (methoxy) | -0.55 |
| C (aromatic, attached to OCH3) | +0.25 |
Note: These values are illustrative and based on typical results from NBO analysis for similar functional groups.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The synthesis of benzylamines, including 2,6-dimethoxybenzylamine, is a mature field. However, the drive for greener, more efficient, and selective chemical processes is fueling the development of new synthetic strategies. Future research is poised to move beyond traditional methods like the Leuckart reaction or the reduction of benzonitriles and reductive amination of benzaldehydes.
Emerging methodologies that show promise for the synthesis of this compound and its derivatives include:
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comnih.gov Researchers are exploring the use of whole-cell biocatalysts to convert renewable feedstocks into aromatic amines, a pathway that could be adapted for this compound production. mdpi.com The development of robust enzymes with broad substrate tolerance is a key area of focus. nih.gov
Flow Chemistry: Continuous flow synthesis provides significant advantages in terms of safety, scalability, and process control. chemrxiv.orgnih.gov The application of flow chemistry to the synthesis of benzylamines can lead to higher yields, reduced reaction times, and minimized waste production. chemrxiv.org Future work will likely involve the optimization of flow reactors and the integration of in-line purification techniques for the continuous production of this compound.
Advanced Catalytic Systems: The development of novel catalysts, such as those based on nickel, is enabling the direct N-alkylation of alcohols with ammonia (B1221849) sources under milder conditions. These "borrowing hydrogen" methodologies are atom-economical and represent a significant advancement over classical approaches. Further research will focus on designing catalysts with enhanced activity and selectivity for specific substituted benzylamines.
Expansion of Applications in Drug Discovery and Chemical Biology
The 2,6-dimethoxybenzyl moiety is a recognized pharmacophore in medicinal chemistry, and this compound serves as a crucial building block for the synthesis of a wide range of biologically active compounds.
Future research in this area is expected to focus on:
Scaffold for Novel Therapeutics: The unique steric and electronic properties of the 2,6-dimethoxy substitution pattern make it an attractive scaffold for the design of new drugs. enamine.netresearchgate.net For instance, derivatives of 2,6-disubstituted benzylamines have been synthesized and identified as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes implicated in various cellular processes. chemicalbook.com Further exploration of this scaffold could lead to the development of new treatments for diseases associated with CAO dysregulation.
Inhibitors of Key Biological Processes: The 2,6-dimethoxybenzoyl group, which can be derived from this compound, is a key component of compounds that inhibit chitin (B13524) synthesis. unc.edu This provides a strong rationale for exploring the potential of this compound derivatives as antifungal or insecticidal agents.
Probes for Chemical Biology: The ability to functionalize the amine group of this compound allows for its incorporation into more complex molecules that can be used to probe biological systems. These probes can be instrumental in identifying new drug targets and elucidating the mechanisms of action of existing drugs.
| Application Area | Target/Mechanism | Potential Therapeutic Area |
| Enzyme Inhibition | Copper Amine Oxidases (CAOs) | Inflammatory diseases, neurodegenerative disorders |
| Chitin Synthesis Inhibition | Chitin Synthase | Antifungal, Insecticidal |
| Drug Scaffolding | Various biological targets | Oncology, Infectious Diseases |
Integration into Advanced Materials and Nanotechnology
The amine functionality of this compound makes it a valuable molecule for the surface modification and functionalization of a variety of materials. While direct applications are still emerging, the potential for its integration into advanced materials and nanotechnology is significant.
Future research directions include:
Polymer Synthesis: As a diamine precursor, this compound can be used in the synthesis of novel polymers, such as polyimides and polyamides. researchgate.net The incorporation of the 2,6-dimethoxybenzyl unit into polymer backbones can impart unique thermal, mechanical, and optical properties. Research in this area will likely focus on creating polymers with tailored properties for specific applications, such as high-performance plastics and specialty coatings.
Surface Modification: The amine group can be used to covalently attach this compound to the surface of various materials, altering their surface properties. mdpi.com For example, it could be used to modify the surface of biomaterials to enhance cell affinity or to functionalize chromatographic supports for specific separation applications.
Nanoparticle Functionalization: this compound can be used as a capping agent or ligand for the synthesis of functionalized nanoparticles, such as quantum dots. sciencecodex.commdpi.com The organic shell provided by the benzylamine (B48309) derivative can improve the stability, dispersibility, and biocompatibility of the nanoparticles, opening up possibilities for their use in bioimaging and drug delivery.
Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a wide range of potential applications. The amine group of this compound makes it a suitable building block for the construction of dendrimers through divergent or convergent synthesis strategies. nih.govnih.govresearchgate.netmdpi.com
Further Elucidation of Biological and Mechanistic Pathways
A deeper understanding of the biological and mechanistic pathways of this compound and its derivatives is crucial for both drug development and assessing its potential toxicological profile.
Key areas for future investigation include:
Metabolic Pathways: While the in vivo metabolism of benzylamine has been studied, the specific metabolic fate of this compound is not well-characterized. nih.govresearchgate.net Research is needed to identify the metabolic enzymes involved and the resulting metabolites. This knowledge is essential for predicting the compound's pharmacokinetic properties and potential for drug-drug interactions.
Enzyme Inhibition Mechanisms: For derivatives of this compound that show inhibitory activity against enzymes like copper amine oxidases, detailed mechanistic studies are required. chemicalbook.com Understanding how these compounds bind to the active site and inhibit catalysis can guide the design of more potent and selective inhibitors.
Receptor Interactions: Investigating the interaction of this compound and its analogs with various biological receptors is another important avenue of research. electrochemsci.org This could reveal novel biological activities and provide insights into the structure-activity relationships of this class of compounds.
| Research Area | Focus | Importance |
| Metabolism | Identification of metabolic enzymes and metabolites | Pharmacokinetics, Drug-drug interactions |
| Enzyme Inhibition | Elucidation of binding modes and catalytic inhibition | Design of potent and selective inhibitors |
| Receptor Binding | Profiling against a panel of biological receptors | Discovery of new biological activities, SAR studies |
Q & A
Q. Answer :
-
Reductive Amination Route :
- A common method involves reductive amination of 2,6-dimethoxybenzaldehyde using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C). Yields depend on solvent choice (e.g., ethanol or THF) and pH control .
- Example: Ethanol solvent at 78–80°C for 2 hours achieved moderate yields (~60–70%) for analogous benzylamine derivatives .
-
Alternative Routes :
- Nucleophilic substitution of 2,6-dimethoxybenzyl halides with ammonia or amines, though this may require high-pressure conditions .
Advanced: How can researchers analyze the purity and stability of this compound, especially under varying storage conditions?
Q. Answer :
- Analytical Methods :
- GC-MS/MS : Use sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS to detect degradation products (e.g., oxidized aldehydes) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to monitor purity; calibrate against certified reference standards.
- Stability Testing : Store samples at –20°C under nitrogen and assess decomposition via periodic NMR (1H/13C) or FTIR to track amine group integrity .
Advanced: What are the major reaction pathways for this compound in pharmaceutical intermediate synthesis?
Q. Answer :
- Substitution Reactions :
- The benzylamine group undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, key steps in drug candidate synthesis .
- Oxidation :
- Controlled oxidation with MnO₂ or TEMPO/NaClO yields 2,6-dimethoxybenzaldehyde, a precursor for Schiff base ligands .
- Reduction :
- Catalytic hydrogenation (H₂/Pd) converts the amine to 2,6-dimethoxybenzyl alcohol, useful in chiral auxiliary synthesis .
Advanced: How should researchers reconcile discrepancies in reported melting points (e.g., 71–73°C vs. 83–87°C) for this compound?
Q. Answer :
- Potential Causes :
- Resolution :
Advanced: What strategies mitigate air/moisture sensitivity during experimental use of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
